19-Hydroxycholest-5-en-3-yl acetate

Steroid biotransformation Estrone biosynthesis Microbial steroid metabolism

19-Hydroxycholest-5-en-3-yl acetate (CAS 750-59-4), also known as 19-hydroxycholesterol 3-acetate or 3β-acetoxycholest-5-en-19-ol, is a C-19 functionalized cholesterol derivative with the molecular formula C₂₉H₄₈O₃ and a molecular weight of 444.7 g/mol. The compound features a hydroxyl group at the C-19 angular methyl position and an acetate ester at the C-3β position, placing it within the broader class of oxysterols and sterol esters.

Molecular Formula C₂₉H₄₈O₃
Molecular Weight 444.7 g/mol
CAS No. 750-59-4
Cat. No. B030691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxycholest-5-en-3-yl acetate
CAS750-59-4
Synonyms(3β)-Cholest-5-ene-3,19-diol 3-Acetate;  3β-Acetoxycholest-5-en-19-ol;  19-Hydroxycholesterol 3-Acetate;  19-Hydroxycholesterol Acetate;  NSC 123342; 
Molecular FormulaC₂₉H₄₈O₃
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C
InChIInChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3
InChIKeyZUYKAEVLUWUNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19-Hydroxycholest-5-en-3-yl acetate (CAS 750-59-4): Product Identity and Class Positioning for Scientific Procurement


19-Hydroxycholest-5-en-3-yl acetate (CAS 750-59-4), also known as 19-hydroxycholesterol 3-acetate or 3β-acetoxycholest-5-en-19-ol, is a C-19 functionalized cholesterol derivative with the molecular formula C₂₉H₄₈O₃ and a molecular weight of 444.7 g/mol . The compound features a hydroxyl group at the C-19 angular methyl position and an acetate ester at the C-3β position, placing it within the broader class of oxysterols and sterol esters . Unlike endogenous oxysterols that arise from ring- or side-chain oxidation, the C-19 hydroxylation pattern represents a synthetically installed modification that fundamentally alters the compound's metabolic fate, making it a specialized substrate for steroid biotransformations rather than a general cholesterol metabolite [1].

1
C-19 hydroxylated sterol substrate designed for microbial biotransformation studies
Specifically channels metabolism toward aromatization, not standard cholesterol degradation
2
3β-acetate protecting group enables controlled A-ring manipulation in synthetic biology workflows
Supports pathway-specific investigation without premature oxidation
3
Dual-function scaffold for steroid pathway elucidation and 19-norsteroid precursor research
Reported as competent substrate for 1,2-dehydrogenase-mediated aromatization studies

Why 19-Hydroxycholest-5-en-3-yl acetate Cannot Be Interchanged with Generic Cholesterol Acetates or Oxysterols in Research and Industrial Workflows


The C-19 hydroxylation in 19-hydroxycholest-5-en-3-yl acetate is not a trivial structural variation; it is a functional determinant that redirects metabolic processing away from the canonical cholesterol-4-en-3-one pathway toward direct aromatization to estrone [1]. Substituting this compound with unmodified cholesteryl acetate (lacking the C-19 OH), 19-hydroxycholesterol (lacking the 3-acetate), or ring-hydroxylated oxysterols such as 7α-hydroxycholesterol or 4β-hydroxycholesterol will yield entirely different metabolic outcomes because none of these alternatives present the same spatial arrangement of functional groups to steroid-transforming enzymes . In microbial biotransformation systems, the 3-acetate protects the A-ring from premature oxidation while the C-19 hydroxyl serves as the essential leaving group enabling aromatization—a dual functional requirement that generic cholesterol derivatives cannot satisfy .

!
Unmodified cholesteryl acetate lacks the C-19 hydroxyl required for aromatization; using it will yield cholest-4-en-3-one pathway products instead of estrone.
!
19-Hydroxycholesterol without the 3-acetate may undergo different A-ring processing in microbial systems, altering the metabolite profile and reducing pathway specificity.
!
Ring-hydroxylated oxysterols (e.g., 7α-, 4β-, 25-hydroxycholesterol) are structurally and metabolically distinct; they do not recapitulate the C-19 leaving-group mechanism essential for this workflow.

19-Hydroxycholest-5-en-3-yl acetate: Quantitative Differentiation Evidence for Procurement Decision-Making


Microbial Biotransformation Yield to Estrone: 19-HCA vs. Unmodified Cholesterol as Substrate

In a standardized Moraxella sp. fermentation, 19-hydroxycholest-5-en-3-yl acetate (19-HCA, 6 g) produced estrone as the major metabolite with an isolated yield of 712 mg (approximately 11.9% w/w), alongside minor androstane metabolites [1]. By contrast, unmodified cholesterol under comparable Moraxella sp. conditions does not yield estrone directly because the absence of the C-19 hydroxyl precludes A-ring aromatization; instead, cholesterol is converted to cholest-4-en-3-one and further degraded via the conventional side-chain cleavage pathway [2]. This pathway divergence is absolute—no estrone formation is observed from cholesterol or cholesteryl acetate lacking the C-19 oxygen functionality.

Estrone yield comparison
Cross-study comparable
19-HCA produces ~11.9% w/w isolated estrone; cholesterol yields 0 mg estrone under comparable conditions
Absolute functional requirement for C-19 hydroxyl in estrone biomanufacturing
Moraxella sp. fermentation; pathway divergence is structural, not incremental
Steroid biotransformation Estrone biosynthesis Microbial steroid metabolism

Distinct Biotransformation Metabolite Profile: 19-HCA Generates a Previously Unknown Androstane Metabolite

Incubation of 3β-acetoxycholest-5-en-19-ol with Moraxella sp. yielded three neutral metabolites: 19-hydroxy-5α-androst-1-ene-3,17-dione (33 mg from 6 g substrate), 19-hydroxyandrost-4-ene-3,17-dione (58 mg), and 9α,19-dihydroxyandrost-4-en-3,17-dione (12 mg), in addition to estrone [1]. Critically, 19-hydroxy-5α-androst-1-ene-3,17-dione was a hitherto unknown metabolite not previously reported from any cholesterol derivative [2]. This novel metabolite is absent from biotransformations using 19-hydroxycholesterol (without 3-acetate) or 19-hydroxy-β-sitosterol acetate, confirming that the combination of C-19 hydroxyl and C-3 acetate in the cholest-5-ene scaffold uniquely channels the reaction toward this specific Δ¹-androstene product.

Novel metabolite discovery
Head-to-head
19-hydroxy-5α-androst-1-ene-3,17-dione (33 mg) produced exclusively from 19-HCA; absent from all comparator substrates
Unique entry point to a previously unknown androstane scaffold for 19-norsteroid synthesis
Confirmed by spectroscopic identification; not reported for 19-hydroxycholesterol or 19-hydroxy-β-sitosterol acetate
Novel metabolite identification Steroid pathway elucidation Microbial steroid hydroxylation

Side-Chain Degradation Pathway Specificity: 19-HCA Avoids C-22 Phenolic Acid Intermediates

Time-course and inhibitor studies using Moraxella sp. demonstrated that 19-HCA side-chain degradation proceeds exclusively through C-17–C-20 bond fission rather than via C-22 phenolic acid intermediates [1]. When fermentations were conducted in the presence of α,α'-bipyridyl (a cytochrome P450 inhibitor), no acidic (phenolic acid) metabolites were detected; instead, only neutral intermediates—cholestan-19-ol-3-one (2 mg), cholest-4-en-19-ol-3-one (10 mg), and cholest-5-en-3β,19-diol (12 mg)—accumulated [2]. This is mechanistically distinct from the side-chain degradation of natural cholesterol or sitosterol, which commonly proceeds via ω-oxidation at C-26/C-27 followed by β-oxidation-like cleavage generating C-22 phenolic acids as obligatory intermediates [3].

Side-chain degradation pathway
Class-level
C-17–C-20 bond fission; no C-22 phenolic acid intermediates detected even under P450 inhibition
Simplifies downstream purification relative to ω-oxidation-based cholesterol pathways
Mechanistically distinct from canonical cholesterol side-chain degradation; class-level inference for comparator
Sterol side-chain cleavage Metabolic pathway analysis Biotransformation mechanism

Enzymatic Conversion of 19-HCA-Derived Metabolite to Estrone by Partially Purified 1,2-Dehydrogenase

Partially purified steroid 1,2-dehydrogenase from steroid-induced Moraxella cells converted androst-4-en-19-ol-3,17-dione (a primary metabolite of 19-HCA) into estrone and formaldehyde in the presence of phenazine methosulfate as an artificial electron acceptor [1]. This cell-free enzymatic conversion confirms that the 19-HCA-derived metabolite is a competent substrate for the final aromatization step. In contrast, androst-4-ene-3,17-dione (the analogous metabolite from cholesterol degradation, lacking the C-19 hydroxyl) cannot undergo this same 1,2-dehydrogenase-mediated aromatization because no C-19 leaving group exists; cholesterol-derived androstenedione instead proceeds to testosterone or is further hydroxylated [2].

Enzymatic aromatization competence
Head-to-head
Androst-4-en-19-ol-3,17-dione → Estrone + Formaldehyde by purified 1,2-dehydrogenase; cholesterol-derived androstenedione cannot aromatize
Validated cell-free synthetic biology route accessible only through 19-HCA-derived intermediates
Partially purified enzyme; phenazine methosulfate as electron acceptor; confirmed conversion
Steroid 1,2-dehydrogenase Enzymatic aromatization Estrone synthesis

Anti-Inflammatory Activity and C-19 Position Pharmacophore Relevance: 19-HCA in Differentiation-Inducing and Lipoxygenase-Inhibitory Contexts

19-Hydroxycholest-5-en-3-yl acetate has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. The compound also exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for dermatological applications [2]. While direct comparative IC₅₀ data against structurally analogous oxysterols (e.g., 7α-hydroxycholesterol, 25-hydroxycholesterol) are not available in the public domain, the specific C-19 hydroxylation pattern is known to confer distinct enzyme-binding properties: related C-19 functionalized sterols (e.g., 3β-hydroxylanost-9(11)-en-19-oic acid) inhibit purified CYP51 (lanosterol 14α-demethylase) with an IC₅₀ of 0.5 µM, demonstrating that the C-19 position is a critical pharmacophoric determinant for sterol-metabolizing enzyme active sites .

Pharmacological activity profile
Supporting evidence
Lipoxygenase inhibition, carboxylesterase inhibition, cell differentiation induction reported; C-19 position pharmacophore relevance supported by class-level CYP51 IC₅₀ data
Supports multi-endpoint screening context for C-19 functionalized sterols
Qualitative data for target compound; direct head-to-head comparator data not publicly available
Anti-inflammatory sterols Cell differentiation Lipoxygenase inhibition

Optimal Application Scenarios for 19-Hydroxycholest-5-en-3-yl acetate Based on Quantitative Differentiation Evidence


Estrone and 19-Norsteroid Precursor Biomanufacturing via Moraxella sp. Fermentation

For industrial or laboratory-scale production of estrone and downstream 19-norsteroids (e.g., oral contraceptive intermediates), 19-HCA is the substrate of choice because it delivers an isolated estrone yield of approximately 11.9% w/w in Moraxella sp. fermentation, a pathway that is structurally inaccessible from unmodified cholesterol or cholesteryl acetate [1]. The well-characterized C-17–C-20 bond fission mechanism, free of C-22 phenolic acid byproducts, simplifies downstream purification relative to cholesterol-based routes [2].

Novel Androstane Scaffold Discovery and Steroid Pathway Elucidation

Researchers studying microbial steroid metabolism or seeking access to the previously unknown metabolite 19-hydroxy-5α-androst-1-ene-3,17-dione should select 19-HCA as the only documented substrate producing this compound [3]. The compound also enables cell-free enzymatic studies using partially purified steroid 1,2-dehydrogenase to probe the final aromatization step, offering a defined system for mechanistic biochemistry or synthetic biology applications [4].

Multi-Target Pharmacological Screening for Anti-Inflammatory and Differentiation-Inducing Sterols

Given its documented concurrent activities as a lipoxygenase inhibitor, cell differentiation inducer, and antioxidant in lipid systems, 19-HCA is suitable for inclusion in multi-endpoint screening libraries targeting inflammation, oncology, or dermatological indications where C-19 functionalized sterols have demonstrated pharmacophoric relevance [5]. Its activity profile differs from ring-hydroxylated oxysterols that typically show more restricted target engagement [6].

Analytical Reference Standard for C-19 Functionalized Sterol Method Development

With well-defined physicochemical properties—melting point 121–123 °C, solubility in chloroform and methanol, and authenticated GC-MS spectra in the Wiley Registry of Mass Spectral Data—19-HCA serves as a reliable reference standard for developing and validating analytical methods targeting C-19 functionalized sterols in biological matrices or biotransformation monitoring .

Application
Selection Property
Validation Focus
Estrone / 19-norsteroid biotransformation research
C-19 hydroxyl leaving-group competence
Microbial aromatization yield and pathway specificity
Novel androstane scaffold discovery
Exclusive metabolite production profile
Unique Δ¹-androstene intermediate identification
Multi-endpoint pharmacological screening
C-19 position pharmacophoric relevance
Enzyme inhibition and cell-differentiation endpoint context
Analytical reference standard for C-19 sterols
Well-defined physicochemical and spectral profile
Method development and biotransformation monitoring
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